An In-Depth Technical Guide to 1-Decylpiperazine
An In-Depth Technical Guide to 1-Decylpiperazine
CAS Number: 63207-03-4
This technical guide provides a comprehensive overview of 1-Decylpiperazine, a long-chain N-alkylpiperazine derivative. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and potential biological relevance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Physicochemical and Spectroscopic Data
1-Decylpiperazine is a substituted piperazine with a ten-carbon alkyl chain attached to one of the nitrogen atoms.[1] This structural feature significantly influences its physical and chemical properties, lending it a more lipophilic character compared to the parent piperazine molecule.
Table 1: Physicochemical Properties of 1-Decylpiperazine
| Property | Value | Source |
| CAS Number | 63207-03-4 | [1] |
| Molecular Formula | C₁₄H₃₀N₂ | [1] |
| Molecular Weight | 226.4 g/mol | [1] |
| Boiling Point | 96 °C | ChemicalBook |
| Density (Predicted) | 0.860 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.26 ± 0.10 | ChemicalBook |
Table 2: Spectroscopic Data for 1-Decylpiperazine
| Spectroscopic Data | Details |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
Synthesis of 1-Decylpiperazine
The synthesis of 1-Decylpiperazine can be achieved through the mono-N-alkylation of piperazine. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted analog. Two common and effective methods are detailed below.
Experimental Protocol 1: Alkylation of N-Acetylpiperazine Followed by Hydrolysis
This two-step method involves the protection of one of the piperazine nitrogens as an acetyl group, followed by alkylation of the remaining secondary amine and subsequent deprotection.[2]
Reaction Scheme:
Caption: Synthesis of 1-Decylpiperazine via N-acetylation.
Step 1: Synthesis of N-Acetylpiperazine A detailed procedure for the synthesis of N-acetylpiperazine can be adapted from the literature. Typically, it involves the reaction of piperazine with acetic anhydride.
Step 2: Alkylation of N-Acetylpiperazine
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Materials: N-Acetylpiperazine, 1-Bromodecane, Potassium Carbonate (K₂CO₃), Acetone.
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Procedure:
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To a stirred suspension of potassium carbonate in acetone, add N-acetylpiperazine.
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Add 1-bromodecane to the mixture.
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Reflux the reaction mixture overnight.
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After cooling to room temperature, the inorganic salts are removed by filtration.
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The solvent is evaporated under reduced pressure to yield crude 1-decyl-4-acetylpiperazine.
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Step 3: Hydrolysis of 1-Decyl-4-acetylpiperazine
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Materials: Crude 1-decyl-4-acetylpiperazine, Hydrochloric Acid (HCl).
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Procedure:
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The crude 1-decyl-4-acetylpiperazine is subjected to acid hydrolysis by heating with a solution of hydrochloric acid.
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After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., NaOH).
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The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
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The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent is evaporated to yield 1-Decylpiperazine.
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Purification can be achieved by distillation or column chromatography.
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Experimental Protocol 2: Direct Mono-Alkylation of Piperazine
Direct alkylation of piperazine can be achieved with a high yield of the mono-substituted product by using a large excess of piperazine.[3]
Reaction Scheme:
Caption: Direct mono-alkylation of piperazine.
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Materials: Piperazine, 1-Bromodecane, Pyridine, Acetone.
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Procedure:
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A mixture of a large excess of piperazine (e.g., 4 equivalents) and 1-bromodecane (1 equivalent) in pyridine is refluxed for several hours (e.g., 12 hours).[3]
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After cooling to room temperature, the reaction mixture is placed in a freezer overnight to precipitate excess piperazine and pyridinium salts.[3]
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The precipitate is filtered off and washed with cold acetone.[3]
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The filtrate is concentrated on a rotary evaporator to remove the solvents.[3]
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The residue is purified by vacuum distillation to isolate 1-Decylpiperazine.
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Biological Activity and Potential Applications
While specific biological data for 1-Decylpiperazine is limited in publicly available literature, the broader class of N-alkylpiperazine derivatives has been investigated for various pharmacological activities. The long alkyl chain in 1-Decylpiperazine suggests a potential for interaction with biological membranes and lipophilic binding pockets of protein targets.
Piperazine derivatives are known to interact with a variety of receptors in the central nervous system, including serotonergic and dopaminergic receptors.[4] The introduction of a long alkyl chain can modulate the affinity and selectivity for these targets. For instance, N-alkyl piperazine side chains have been explored in the development of CXCR4 antagonists, which have potential applications in cancer and HIV treatment.[5][6]
The potential biological activities of long-chain N-alkylpiperazines could be explored through a series of in vitro assays. A general workflow for such an investigation is outlined below.
Experimental Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of 1-Decylpiperazine.
This workflow would begin with initial screening in receptor binding and cytotoxicity assays to identify potential targets and assess general toxicity. Positive hits would then be followed up with functional assays to determine the nature of the interaction (agonist, antagonist, etc.). Finally, more in-depth mechanism of action studies would be conducted to elucidate the specific signaling pathways involved.
Signaling Pathways of Interest for Piperazine Derivatives
While no specific signaling pathways have been definitively linked to 1-Decylpiperazine, the known pharmacology of related piperazine compounds suggests several pathways that could be modulated. For example, many arylpiperazines are known to interact with G-protein coupled receptors (GPCRs) such as serotonin receptors.[4] Activation or inhibition of these receptors can trigger a cascade of intracellular signaling events.
A hypothetical signaling pathway that could be investigated for 1-Decylpiperazine, based on the known pharmacology of other piperazine derivatives that act on 5-HT₁ₐ receptors, is the MAPK/ERK pathway.[4]
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical modulation of the MAPK/ERK pathway by 1-Decylpiperazine.
In this hypothetical scenario, 1-Decylpiperazine acts as an agonist at the 5-HT₁ₐ receptor, leading to the activation of the Gᵢ/ₒ protein. This can lead to the inhibition of adenylate cyclase and a decrease in cAMP levels, as well as the activation of the Ras-Raf-MEK-ERK signaling cascade, ultimately influencing gene transcription related to cellular processes like proliferation and differentiation.[4] Experimental validation through techniques like Western blotting for phosphorylated ERK would be necessary to confirm such a mechanism.
Conclusion
1-Decylpiperazine is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for investigation in drug discovery and other areas of chemical research. While specific biological data is currently scarce, the known pharmacology of the broader piperazine class provides a strong rationale for its further study. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in exploring the synthesis and potential biological activities of this and related long-chain N-alkylpiperazines.
References
- 1. 1-Decylpiperazine | C14H30N2 | CID 230544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
